N-cyclohexyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride

説明

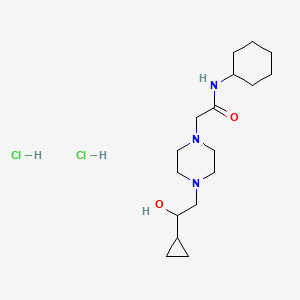

N-cyclohexyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a synthetic organic compound featuring a cyclohexyl-substituted acetamide core linked to a piperazine ring. The piperazine moiety is further substituted with a 2-cyclopropyl-2-hydroxyethyl group, introducing both a strained cyclopropane ring and a polar hydroxyl group. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.

特性

IUPAC Name |

N-cyclohexyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O2.2ClH/c21-16(14-6-7-14)12-19-8-10-20(11-9-19)13-17(22)18-15-4-2-1-3-5-15;;/h14-16,21H,1-13H2,(H,18,22);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDJQXVPWXCBOQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2CCN(CC2)CC(C3CC3)O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-cyclohexyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride (referred to as compound 1) is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the context of neuropharmacology and cancer treatment. This article delves into its biological activity, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The chemical structure of compound 1 can be represented as follows:

This compound features a cyclohexyl group, a piperazine moiety, and a cyclopropyl-substituted hydroxyethyl chain, contributing to its pharmacological profile.

Research indicates that compound 1 exhibits its biological effects primarily through modulation of neurotransmitter systems. It has been shown to interact with the dopamine D3 receptor, which is implicated in various neuropsychiatric disorders. The structure-activity relationship (SAR) studies suggest that the piperazine ring and the cyclohexyl substituent enhance binding affinity and selectivity towards the D3 receptor over other dopamine receptor subtypes .

Antagonistic Activity

Compound 1 has been characterized as a potent antagonist at the D3 receptor, with an equilibrium dissociation constant (K_i) indicating strong binding affinity. This antagonistic action suggests potential applications in treating conditions such as schizophrenia and addiction, where D3 receptor modulation may be beneficial .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of compound 1 on various cancer cell lines. Notably, it demonstrated selective toxicity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cells. The calculated IC50 values ranged from 250 to 500 µM, indicating significant anticancer activity while exhibiting low cytotoxicity towards normal cells .

Case Studies

Case Study 1: Neuropharmacological Effects

A study involving animal models assessed the impact of compound 1 on behavior associated with anxiety and depression. The results indicated that administration of compound 1 led to a significant reduction in anxiety-like behaviors in rats, suggesting its potential as an anxiolytic agent. Behavioral assays such as the elevated plus maze and forced swim test were utilized to evaluate these effects .

Case Study 2: Cancer Treatment Efficacy

Another investigation focused on the efficacy of compound 1 in inhibiting tumor growth in xenograft models of NSCLC. Mice treated with compound 1 showed a marked reduction in tumor volume compared to control groups. Histological analysis revealed decreased proliferation markers and increased apoptosis within tumor tissues, supporting its role as an effective anticancer agent .

Comparative Biological Activity Table

| Activity | Compound 1 | Dopamine D3 Antagonists | Standard Chemotherapy Agents |

|---|---|---|---|

| D3 Receptor Binding | High | Moderate | Low |

| Cytotoxicity (IC50) | 250-500 µM | Varies | Typically lower |

| Selectivity | High | Moderate | Low |

| Anxiolytic Effects | Positive | Varies | Not applicable |

科学的研究の応用

N-cyclohexyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride is a synthetic compound with potential pharmacological applications, characterized by a complex structure. It has the Chemical Abstracts Service (CAS) number 1396782-16-3 . The molecular formula is C17H33Cl2N3O2, indicating the presence of chlorine, nitrogen, and various functional groups that contribute to its biological activity and solubility .

Chemical Properties and Structure

The compound features a cyclohexyl group attached to an acetamide structure, further substituted with a piperazine moiety. The piperazine ring is functionalized with a cyclopropyl group and a hydroxyethyl side chain, which enhances its potential interactions with biological targets. As a dihydrochloride salt, it has enhanced solubility in aqueous environments, making it suitable for pharmacological studies.

Potential Applications

This compound has been studied for potential biological activities, particularly in the central nervous system. Compounds containing piperazine structures are often associated with diverse pharmacological effects.

Interaction Studies: Interaction studies focus on its binding affinity to various receptors, employing radiolabeled ligands or electrophysiological assays to assess binding affinities and functional outcomes.

Structural Similarities: this compound shares structural similarities with other compounds, which can be compared based on their pharmacological profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-cyclohexyl-2-(3-ethyl-4-hydroxypiperidin-1-yl)acetamide | Hydroxypiperidine instead of piperazine | Potential antidepressant |

| Cariprazine | Piperazine ring with varied substitutions | Antipsychotic agent |

| N-benzylpiperazine | Benzene substitution on piperazine | Stimulant effects |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations in the Cycloalkyl Group

N-Cyclopentyl-2-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]acetamide Dihydrochloride (CAS 1396875-31-2)

- Structural Difference : Cyclopentyl group (C₅H₉) replaces the cyclohexyl group (C₆H₁₁) in the target compound.

- Molecular Formula : C₁₆H₃₁Cl₂N₃O₂ vs. the target’s inferred formula (C₁₇H₃₃Cl₂N₃O₂).

- Cyclohexyl’s larger size may enhance binding in hydrophobic pockets of target proteins .

N-cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide ()

- Structural Difference : Piperazine substituent is a simple propyl chain (C₃H₇) instead of 2-cyclopropyl-2-hydroxyethyl.

- Molecular Weight : 267.41 g/mol (free base) vs. ~368–370 g/mol (target, dihydrochloride).

- Impact : The absence of hydroxyl and cyclopropane groups reduces polarity and hydrogen-bonding capacity. Propyl’s flexibility may increase metabolic susceptibility compared to the rigid cyclopropane ring in the target compound .

Piperazine Substituent Complexity

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid (CAS 180576-05-0)

- Structural Difference : Piperazine is protected with a bulky Fmoc (9-fluorenylmethoxycarbonyl) group.

- Function : Used in peptide synthesis as a temporary protecting group, contrasting with the target’s pharmacologically oriented substituents.

- Impact : The Fmoc group drastically increases hydrophobicity and steric bulk, limiting membrane permeability but enhancing stability in synthetic processes .

Salt Form and Solubility

- Target Compound (Dihydrochloride) : The dihydrochloride salt improves water solubility compared to free-base analogs (e.g., N-cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide). This is critical for oral bioavailability and formulation in aqueous systems.

- Free-Base Analogs : Lower solubility may necessitate alternative delivery routes (e.g., lipid-based formulations) .

Hypothesized Pharmacological Implications

Data Table: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form |

|---|---|---|---|---|

| N-cyclohexyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride | C₁₇H₃₃Cl₂N₃O₂ (inferred) | ~368–370 | Cyclohexyl, cyclopropyl, hydroxyl | Dihydrochloride |

| N-Cyclopentyl analog (CAS 1396875-31-2) | C₁₆H₃₁Cl₂N₃O₂ | 368.3 | Cyclopentyl, cyclopropyl, hydroxyl | Dihydrochloride |

| N-cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide | C₁₅H₂₉N₃O | 267.41 | Cyclohexyl, propyl | Free base |

| 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS 180576-05-0) | C₂₃H₂₄N₂O₅ | 408.45 | Fmoc-protected piperazine | Free acid |

Q & A

Q. What are the recommended methodologies for synthesizing N-cyclohexyl-2-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)acetamide dihydrochloride, and how can reaction conditions be optimized?

Answer:

- Stepwise synthesis : Begin with coupling cyclohexylamine to a chloroacetyl chloride intermediate, followed by piperazine substitution. The dihydrochloride salt is formed via acidification (e.g., HCl in ethanol).

- Optimization parameters :

- Temperature control (0–5°C for acylation to minimize side reactions).

- Solvent selection (polar aprotic solvents like DMF for nucleophilic substitution).

- Purification via recrystallization (ethanol/water mixtures) to achieve >95% purity .

- Key validation : Monitor intermediates using TLC or HPLC, and confirm final structure via (e.g., cyclohexyl proton multiplet at δ 1.2–1.8 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion detection) .

Q. How can researchers validate the structural integrity of this compound using crystallographic and spectroscopic techniques?

Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Key parameters include:

- Spectroscopic validation :

- to confirm carbonyl (δ ~170 ppm) and piperazine carbons (δ 45–55 ppm).

- IR spectroscopy for hydroxyl (3300–3500 cm) and amide (1650–1700 cm) stretches .

Q. What analytical methods are critical for assessing purity and detecting process-related impurities?

Answer:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution). Monitor for:

- Unreacted starting materials (e.g., cyclohexylamine derivatives).

- Hydrolysis byproducts (e.g., free piperazine) .

- LC-MS : Detect trace impurities (<0.1%) via high-resolution mass spectrometry (HRMS) in positive ion mode .

Advanced Research Questions

Q. How can conformational flexibility in the piperazine-cyclopropylhydroxyethyl moiety impact pharmacological activity, and what computational methods are suitable for analysis?

Answer:

- Molecular dynamics (MD) simulations :

- Simulate in explicit solvent (e.g., water) to assess torsional angles of the cyclopropyl-hydroxyethyl group.

- Identify low-energy conformers using Gaussian09 with B3LYP/6-31G(d) basis set .

- Pharmacophore mapping : Overlay conformers with target receptors (e.g., serotonin or dopamine receptors) to predict binding affinity discrepancies .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray results)?

Answer:

- Case example : If shows a singlet for piperazine protons but X-ray reveals a distorted chair conformation:

- Verify solvent effects (e.g., DMSO-d vs. solid-state).

- Perform variable-temperature NMR to detect dynamic exchange broadening .

- Cross-validation : Use -labeled analogs for heteronuclear correlation (HMBC) to confirm piperazine connectivity .

Q. What strategies are recommended for studying the compound’s stability under physiological conditions (e.g., pH, temperature)?

Answer:

- Forced degradation studies :

- Acidic (0.1 M HCl, 40°C): Monitor hydrolysis of the amide bond via HPLC.

- Oxidative (3% HO): Assess cyclopropane ring stability via LC-MS .

- Pharmacokinetic modeling : Use in vitro microsomal assays (human liver microsomes) to estimate metabolic half-life and CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。